derivados del ácido indol-3-acético
Indole-3-acetic acid (IAA) derivatives represent a class of plant growth regulators widely used in agriculture and horticulture for their ability to promote root formation, enhance seed germination, and stimulate vegetative growth. These compounds are structurally related to IAA but often exhibit improved efficacy or specificity in various applications. Indole-3-acetic acid derivatives can be synthesized through chemical modifications such as methylation, acetylation, or the introduction of substituents at strategic positions on the indole ring.
These derivatives possess excellent biocompatibility and stability under various environmental conditions, making them suitable for both field and controlled environment applications. They are particularly valuable in improving crop yields and quality by optimizing plant growth and development. Additionally, these substances can be used in tissue culture and genetic transformation processes to enhance plant productivity. Due to their potential benefits, indole-3-acetic acid derivatives have garnered significant interest from researchers and industrialists alike, driving advancements in agricultural technologies and sustainable farming practices.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
![]() |
2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid | 4382-53-0 | C17H15NO3 |
![]() |
Methyl 2-(1H-indol-3-yl)acetate | 1912-33-0 | C11H11NO2 |
![]() |
2-(6-Bromo-1H-indol-3-yl)acetic acid | 152213-66-6 | C10H8BrNO2 |
![]() |
4-Chloroindole-3-acetic acid | 2519-61-1 | C10H8ClNO2 |
![]() |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | 2882-15-7 | C12H13NO3 |
![]() |
a-(Hydroxyimino)-1H-indole-3-acetic Acid Methyl Ester | 113975-75-0 | C11H10N2O3 |
![]() |
GR 49336 | 103628-44-0 | C12H14N2O4S |
![]() |
Tiplaxtinin | 393105-53-8 | C24H16F3NO4 |
![]() |
1H-Indole-3-aceticacid, 4-ethyl- | 179343-63-6 | C12H13NO2 |
![]() |
Methyl Indole-2,4,5,6,7-d5-3-acetate | 102415-39-4 | C11H11NO2 |
Literatura relevante
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Proveedores recomendados
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados